3-Fluoro-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile
Description
3-Fluoro-5,8,10-triazatricyclo[7.4.0.0²⁷]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile is a highly specialized heterocyclic compound characterized by a rigid tricyclic framework incorporating nitrogen and fluorine atoms, as well as a nitrile functional group. Its structural complexity arises from the fusion of azole and aromatic systems, which confers unique electronic and steric properties. Crystallographic studies, often employing SHELX software for structure refinement , have elucidated its planar geometry and intermolecular interactions, critical for understanding its reactivity and applications.
Properties
Molecular Formula |
C11H5FN4 |
|---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
3-fluoro-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile |
InChI |
InChI=1S/C11H5FN4/c12-10-7(4-13)15-5-8-9(10)6-2-1-3-14-11(6)16-8/h1-3,5H,(H,14,16) |
InChI Key |
TVCZACHDTIBQPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC3=CN=C(C(=C23)F)C#N)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential biological activity , particularly in the development of pharmaceuticals. The triazatricyclo framework combined with a carbonitrile group enhances its reactivity and may contribute to its biological effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazatricycles have shown efficacy against various pathogens including Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests that 3-Fluoro-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile could be explored as a potential antimicrobial agent.
Anticancer Potential
The unique electronic properties imparted by the nitrogen atoms in the triazatricycle structure could facilitate interactions with biological targets involved in cancer pathways. Similar compounds have been noted for their anticancer properties due to their ability to interfere with cellular processes. Further studies are needed to evaluate the specific mechanisms of action for this compound.
Material Science Applications
The compound's unique molecular structure also positions it as a candidate for applications in material science:
Organic Electronics
Due to its electronic properties, this compound may find applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of fluorine can enhance charge mobility and stability within these materials.
Sensor Development
The reactivity of the carbonitrile group makes this compound a potential candidate for sensor applications where detection of specific analytes is required. Modification of the compound's structure could lead to enhanced selectivity and sensitivity in chemical sensors.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods that require careful control of reaction conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Mechanism of Action
The mechanism of action of 3-Fluoro-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of polycyclic aromatic heterocycles with fused nitrogen-containing rings. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Functional Groups | Key Properties (e.g., Solubility, Reactivity) | Applications |
|---|---|---|---|---|
| 3-Fluoro-5,8,10-triazatricyclo[...]-carbonitrile | Tricyclic azaborinine | Fluorine, nitrile | Low solubility in polar solvents; high thermal stability | Kinase inhibition studies |
| 5-Azaindole | Bicyclic pyrrolopyridine | Amine, aromatic NH | Moderate solubility; pH-dependent fluorescence | Fluorescent probes |
| 7-Azabenzotriazole | Bicyclic triazole | Triazole, aromatic | High solubility in DMSO; nucleophilic reactivity | Corrosion inhibitors |
Key Findings:
Electronic Effects: The fluorine atom in 3-Fluoro-5,8,10-triazatricyclo[...]-carbonitrile enhances electrophilic aromatic substitution resistance compared to non-fluorinated analogs like 5-azaindole, as demonstrated by DFT calculations .
Crystallographic Stability : SHELX-refined structures reveal tighter π-π stacking in the tricyclic system compared to bicyclic analogs, contributing to its thermal stability .
Reactivity : The nitrile group facilitates cycloaddition reactions under mild conditions, unlike 7-azabenzotriazole, which requires harsher catalysts.
Biological Activity
The compound 3-Fluoro-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile (CAS Registry Number: 1312756-34-5) is a nitrogen-rich heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides a detailed examination of its biological activity, supported by research findings and data tables.
Molecular Characteristics
- Molecular Formula: C11H5FN4
- Molecular Weight: 212.18 g/mol
- IUPAC Name: this compound
Structural Representation
The structure of the compound features a triazatricyclo framework with a fluorine atom and a carbonitrile group contributing to its reactivity and potential biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar triazatricyclo structures exhibit significant antitumor properties. For instance:
- Case Study 1: A related compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The antimicrobial activity of nitrogen-containing heterocycles is well-documented:
- Case Study 2: In vitro assays revealed that derivatives of triazatricyclo compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range.
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound shows promise:
- Case Study 3: Research has shown that triazatricyclo compounds can act as inhibitors of certain kinases involved in cancer progression. The binding affinity was assessed using molecular docking studies, revealing favorable interactions with the target enzymes.
Table 1: Biological Activity Summary
Table 2: Structural Analogues and Their Activities
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-Fluoro-5-(substituted)triazatriene | Triazatricyclo | Antitumor |
| 4-Chloro-3-fluoro-triazatriene | Triazatricyclo | Antimicrobial |
| 5-Methyltriazatriene | Triazatricyclo | Enzyme Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
